molecular formula C9H19NO2 B1417850 [1-(2-Methoxyethyl)piperidin-4-yl]methanol CAS No. 915919-97-0

[1-(2-Methoxyethyl)piperidin-4-yl]methanol

Cat. No. B1417850
M. Wt: 173.25 g/mol
InChI Key: PTNHYVCQMCBKIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08093248B2

Procedure details

A solution of (1-(2-methoxyacetyl)piperidin-4-yl)methyl 2-methoxyacetate from the previous step (6.5 g, 25.1 mmol) in THF (10 mL) was added drop-wise to a 1 M solution of LiAlH4 in THF (55.0 mL, 55.0 mmol) under argon. The reaction mixture was stirred at room temperature for 2 days and then cooled to 0° C. Water (2.0 mL) was added drop-wise. A gelatinous white solid formed. 0.2M aq NaOH solution (2.0 mL) was added drop-wise. Water (5.0 mL) was added and the resulting mixture stirred at room temperature for 3 h. The white solid was removed by filtration. The filtrate was concentrated in vacuo and dried on an Isolute HM-N cartridge (eluting with EtOAc). The resulting organic solution was dried in vacuo to give (1-(2-methoxyethyl)piperidin-4-yl)methanol (3.65 mg, 84%) as a yellow oil.
Name
(1-(2-methoxyacetyl)piperidin-4-yl)methyl 2-methoxyacetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
55 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
COCC([O:6][CH2:7][CH:8]1[CH2:13][CH2:12][N:11]([C:14](=O)[CH2:15][O:16][CH3:17])[CH2:10][CH2:9]1)=O.[H-].[H-].[H-].[H-].[Li+].[Al+3].O.[OH-].[Na+]>C1COCC1>[CH3:17][O:16][CH2:15][CH2:14][N:11]1[CH2:12][CH2:13][CH:8]([CH2:7][OH:6])[CH2:9][CH2:10]1 |f:1.2.3.4.5.6,8.9|

Inputs

Step One
Name
(1-(2-methoxyacetyl)piperidin-4-yl)methyl 2-methoxyacetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCC(=O)OCC1CCN(CC1)C(COC)=O
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
55 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
2 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
5 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 2 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C
CUSTOM
Type
CUSTOM
Details
A gelatinous white solid formed
STIRRING
Type
STIRRING
Details
the resulting mixture stirred at room temperature for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The white solid was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried on an Isolute HM-N cartridge (eluting with EtOAc)
CUSTOM
Type
CUSTOM
Details
The resulting organic solution was dried in vacuo

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
COCCN1CCC(CC1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 3.65 mg
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.